molecular formula C18H15N5O3 B2912285 (Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide CAS No. 1334025-77-2

(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide

Cat. No.: B2912285
CAS No.: 1334025-77-2
M. Wt: 349.35
InChI Key: AAXWBSXRDFKHGW-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is a specialized small molecule research compound featuring a distinctive (Z)-configured cyanoacrylamide backbone linked to a methoxyphenyl-substituted 1,2,4-triazole scaffold. This molecular architecture, characterized by its electron-withdrawing cyano group and planar furan system, is structurally analogous to documented dihydroorotate dehydrogenase (DHODH) inhibitors , positioning it as a promising candidate for investigating nucleotide metabolism pathways in cellular systems. The compound's design incorporates key pharmacophoric elements including the cyanopropenamide core, a furan-2-yl heteroaromatic system, and a 3-(4-methoxyphenyl)-1H-1,2,4-triazole moiety connected via a methylene linker, creating a multifunctional structure with potential for diverse molecular interactions. Researchers can employ this compound in enzymatic studies targeting DHODH and related flavin-dependent enzymes, cancer research exploring antiproliferative mechanisms, and inflammation models where pyrimidine depletion modulates immune cell function. The presence of both hydrogen bond donor/acceptor sites and extended aromatic systems suggests capacity for protein binding through multiple interaction modes, while the methoxyphenyl-triazole segment may contribute to membrane permeability and cellular uptake. This compound is distributed exclusively for research applications in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals, and should be handled by qualified researchers using appropriate safety precautions.

Properties

IUPAC Name

(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-25-14-6-4-12(5-7-14)17-21-16(22-23-17)11-20-18(24)13(10-19)9-15-3-2-8-26-15/h2-9H,11H2,1H3,(H,20,24)(H,21,22,23)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXWBSXRDFKHGW-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Triazole Moiety : A five-membered ring containing three nitrogen atoms, known for its role in various biological activities.
  • Cyano Group : A nitrile group that may enhance biological activity through electronic effects.

The compound's chemical formula is C17_{17}H16_{16}N4_{4}O, and its molecular weight is approximately 296.34 g/mol.

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, a study focusing on triazole derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The specific compound exhibited an IC50_{50} value lower than that of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic index .

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, reducing oxidative stress in cells .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . This activity is crucial for developing new antibiotics amid rising resistance rates.

Study 1: Anticancer Efficacy

A study conducted by Evren et al. (2019) synthesized various thiazole derivatives and tested them against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. One derivative showed selective cytotoxicity with an IC50_{50} value significantly lower than doxorubicin, suggesting that structural modifications can enhance activity against specific cancer types .

Study 2: Antimicrobial Testing

In a separate investigation into the antimicrobial properties of related compounds, researchers evaluated their effectiveness against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a potential dual role as both anticancer and antimicrobial agents .

Comparison with Similar Compounds

NMR Spectral Analysis

NMR studies (Figure 6 in ) reveal that the target compound and analogues exhibit nearly identical chemical shifts in non-substituted regions (e.g., furan protons), confirming structural conservation. However, shifts in regions A (positions 39–44) and B (positions 29–36) highlight differences in substituent electronic environments. For instance, the 4-methoxyphenyl group in the target compound induces downfield shifts in region A compared to nitro or trifluoromethyl substituents in analogues .

Reactivity and Lumping Strategies

The “lumping strategy” (grouping structurally similar compounds) applies here: all three compounds share a cyano-enamide backbone, enabling collective analysis of reactivity trends. However, substituent variations significantly alter degradation pathways. For example:

  • The nitro group in (2E)-2-cyano-N-(3-ethoxyphenyl)-... increases electrophilicity, accelerating hydrolysis.
  • The trifluoromethyl group in (Z)-N-(1,3-benzodioxol-5-yl)-... enhances metabolic stability but reduces aqueous solubility .

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